4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Analgesic and Antimicrobial Properties
The synthesis of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives has demonstrated promising analgesic activity and in vitro antiproliferative activity. These compounds show potential in the development of new analgesic and antimicrobial agents (Vijaya Raj et al., 2007).
Antimicrobial Activity of Pyridine Derivatives
New pyridine derivatives synthesized from 2-Amino substituted benzothiazoles showed variable and modest antimicrobial activity against different strains of bacteria and fungi. This research contributes to the exploration of benzothiazole derivatives in antimicrobial applications (Patel et al., 2011).
Chemical Synthesis and Structural Analysis
Synthesis of Oxadiazole Derivatives
A synthetic pathway involving 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide was explored. Such synthetic methodologies can be crucial in producing derivatives for further biological studies (Taha et al., 2014).
Structural and Antimicrobial Properties
The synthesis of 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxy benzohydrazide moiety and their subsequent structural characterization revealed significant antimicrobial activities against tested strains (Prasanna Kumar et al., 2013).
Advanced Applications in Biomedical Research
Anticancer and Antioxidant Activities
Schiff base compounds derived from benzohydrazide showed remarkable biological activities including antibacterial, antifungal, antioxidant, and cytotoxic effects. They also exhibited interaction with Salmon sperm DNA, suggesting potential applications in molecular biology and cancer research (Sirajuddin et al., 2013).
Bioactive Benzohydrazide Derivatives
A study on methoxy-substituted benzohydrazide derivatives revealed their antioxidant and α-glucosidase inhibitory activities, indicating potential therapeutic applications for metabolic disorders (Prachumrat et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound 4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is the Dual specificity protein phosphatase 3 (DUSP3) in Homo sapiens . DUSP3 is a key enzyme involved in cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
It is known to interact with its target, dusp3, potentially influencing the enzyme’s activity . This interaction could lead to changes in cellular processes regulated by DUSP3.
Biochemical Pathways
The biochemical pathways affected by 4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide are likely related to the functions of its target, DUSP3. DUSP3 is involved in various signaling pathways, including the MAPK signaling pathway . By interacting with DUSP3, the compound could potentially influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide’s action would depend on its interaction with DUSP3 and the subsequent changes in the enzyme’s activity. This could potentially lead to alterations in cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors could influence the action, efficacy, and stability of 4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with DUSP3 .
Properties
IUPAC Name |
4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-11-8-6-10(7-9-11)15(20)18-19-16-17-14-12(22-2)4-3-5-13(14)23-16/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKOMIKGQYAYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.